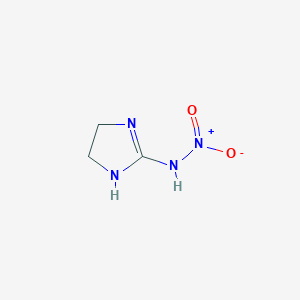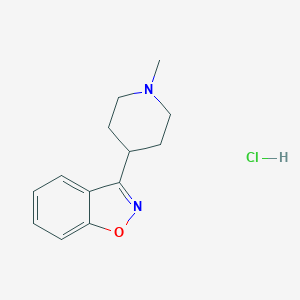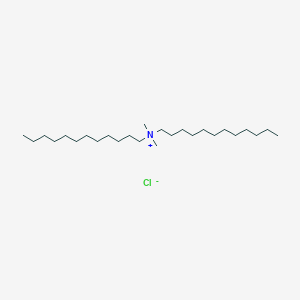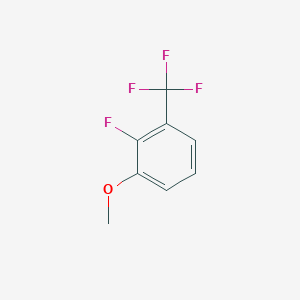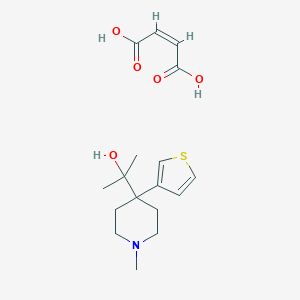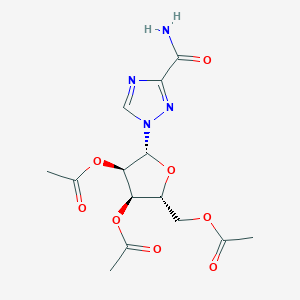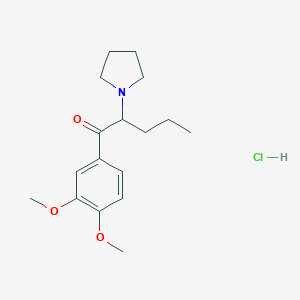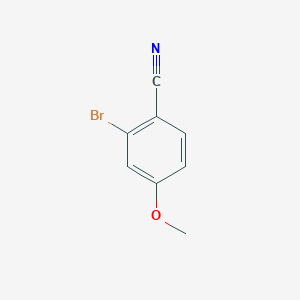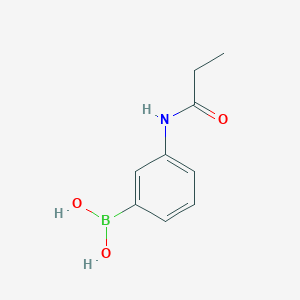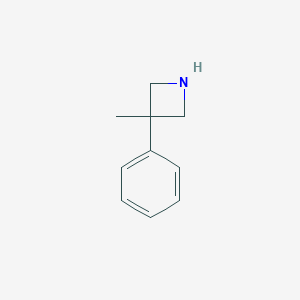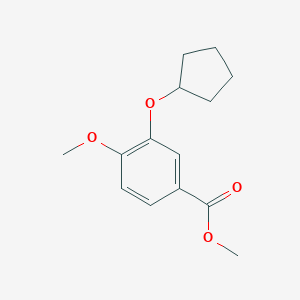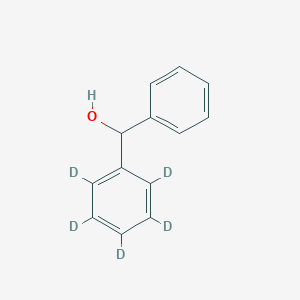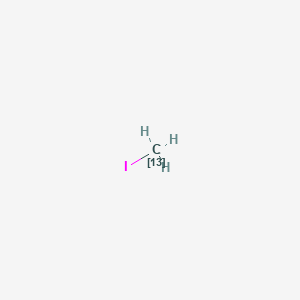
Iodomethane-13C
Overview
Description
Iodomethane-13C, also known as methyl-13C iodide, is an isotopically labeled compound where the carbon atom in the methyl group is replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mechanism of Action
Target of Action
Iodomethane-13C, also known as Methyl-13C iodide, is primarily used in protein expression studies . It is a labeled compound where the carbon atom is replaced by Carbon-13, a stable isotope of carbon . The primary targets of this compound are proteins, where it is used to introduce the 13C label .
Biochemical Pathways
It is used in protein expression studies , suggesting that it may be involved in protein synthesis pathways. In general, isotopically labeled compounds like this compound are used in metabolic flux analysis to investigate the flow of carbon through metabolic networks .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage temperature of 2-8°C . Furthermore, the presence of a copper stabilizer in the compound suggests that it may be sensitive to oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethane-13C can be synthesized through the reaction of methanol-13C with hydroiodic acid. The reaction typically occurs under reflux conditions, and the product is distilled to obtain pure this compound. The general reaction is as follows:
CH313OH+HI→CH313I+H2O
Industrial Production Methods: In an industrial setting, this compound is produced by the iodination of methane-13C using iodine or hydroiodic acid. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, it reacts with sodium hydroxide to form methanol-13C.
CH313I+NaOH→CH313OH+NaI
Oxidation Reactions: this compound can be oxidized to form formaldehyde-13C using oxidizing agents like potassium permanganate.
CH313I+KMnO4→H2CO13+MnO2+KI
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium cyanide, and ammonia.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Methanol-13C: Formed through nucleophilic substitution.
Formaldehyde-13C: Formed through oxidation.
Scientific Research Applications
Iodomethane-13C is extensively used in scientific research due to its isotopic labeling, which provides valuable insights in various fields:
Chemistry: Used in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Incorporated into biomolecules to trace metabolic pathways and study enzyme mechanisms.
Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Applied in the synthesis of labeled compounds for quality control and analytical purposes.
Comparison with Similar Compounds
Iodomethane (Methyl iodide): The non-labeled version of iodomethane-13C.
Iodomethane-d3: A deuterium-labeled version where the hydrogen atoms are replaced with deuterium.
Bromomethane-13C: A similar compound where iodine is replaced with bromine.
Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for precise tracking and analysis of chemical reactions and molecular interactions, providing insights that are not possible with non-labeled compounds.
Properties
IUPAC Name |
iodo(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQOMBQAUSQDDS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.932 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4227-95-6 | |
| Record name | Iodomethane-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Iodomethane-13C in the synthesis of Creatinine-13C2 and Caffeine-1,7-13CH3?
A1: this compound acts as a labeled methylating agent in the synthesis of both Creatinine-13C2 [] and Caffeine-1,7-13CH3 []. This means it introduces a 13C-labeled methyl group (-13CH3) into the target molecule. In the case of Creatinine-13C2, it reacts with N-tosylated Sarcosine, replacing the tosyl group with a 13CH3 group. For Caffeine-1,7-13CH3, it directly methylates the nitrogen atoms at positions 1 and 7 of 3-methylxanthine. This isotopic labeling is crucial for creating compounds suitable for various analytical and metabolic studies.
Q2: The provided research highlights the synthesis of Creatinine-13C2 and Caffeine-1,7-13CH3. Are there significant differences in how this compound interacts in these two synthesis pathways?
A2: Yes, there are differences in how this compound interacts in the two synthesis pathways:
- Creatinine-13C2 Synthesis []: this compound reacts with N-tosylated Sarcosine in a substitution reaction. The tosyl group, being a good leaving group, is displaced by the methyl group from this compound.
- Caffeine-1,7-13CH3 Synthesis []: this compound reacts directly with 3-methylxanthine. The nitrogen atoms at positions 1 and 7 in 3-methylxanthine act as nucleophiles, attacking the methyl group of this compound and displacing the iodide ion.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
